Tetradecyl hexa-2,4-dienoate
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Overview
Description
Tetradecyl hexa-2,4-dienoate is an organic compound characterized by its long alkyl chain and conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl hexa-2,4-dienoate can be synthesized through various methods. One common approach involves the esterification of hexa-2,4-dienoic acid with tetradecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and rate of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the diene system can yield saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation typically requires a palladium or platinum catalyst under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino esters, alkoxy esters.
Scientific Research Applications
Tetradecyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of biodegradable materials and surfactants
Mechanism of Action
The mechanism of action of tetradecyl hexa-2,4-dienoate involves its interaction with cellular membranes and enzymes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the conjugated diene system can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: A shorter-chain analog with similar reactivity.
Deca-2,4-dienoic acid: Another polyunsaturated fatty acid with comparable chemical properties.
Uniqueness
Tetradecyl hexa-2,4-dienoate is unique due to its longer alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and membrane affinity. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
920740-87-0 |
---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
tetradecyl hexa-2,4-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-17-19-22-20(21)18-16-6-4-2/h4,6,16,18H,3,5,7-15,17,19H2,1-2H3 |
InChI Key |
MDOUSJOYIJUBCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC=CC |
Origin of Product |
United States |
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